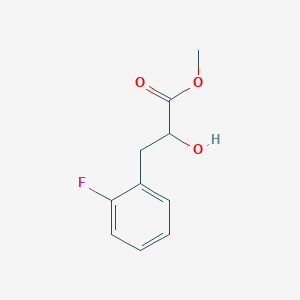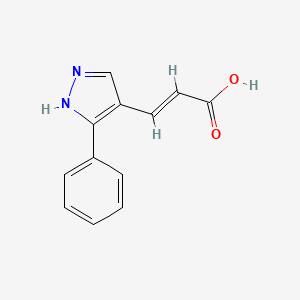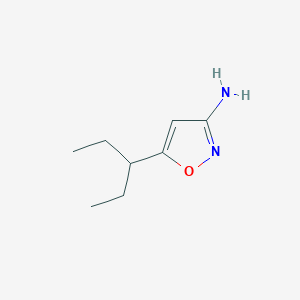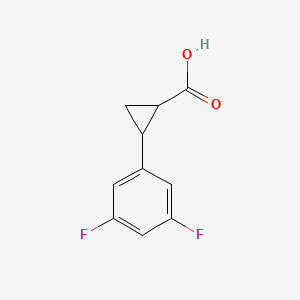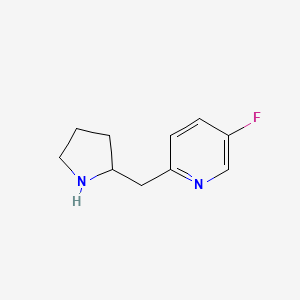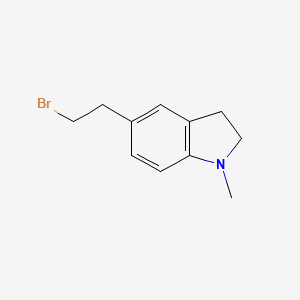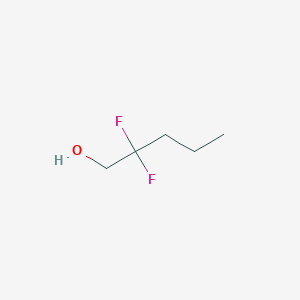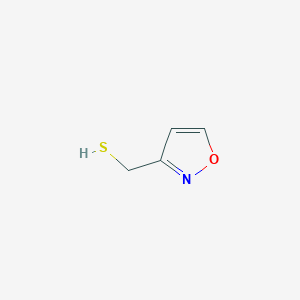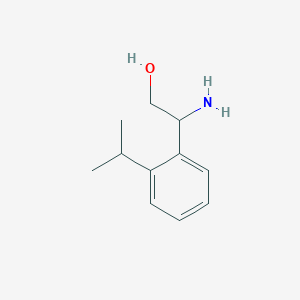
(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols It features a hydroxyl group (-OH) and an amino group (-NH2) attached to an ethan-1-ol backbone, with an isopropylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selectivity and yield.
Another approach involves the catalytic hydrogenation of the corresponding nitro compound using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its high efficiency and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products.
化学反応の分析
Types of Reactions
(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols or ethers.
科学的研究の応用
(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of (s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-phenylethanol: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-Amino-2-(4-isopropylphenyl)ethan-1-ol: The isomer with the isopropyl group in the para position, affecting its reactivity and interactions.
Uniqueness
(s)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the isopropylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the development of chiral drugs and as a research tool in studying stereochemical effects in biological systems.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-amino-2-(2-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-10(9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3 |
InChIキー |
KGRGRVGAAGZGCB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)

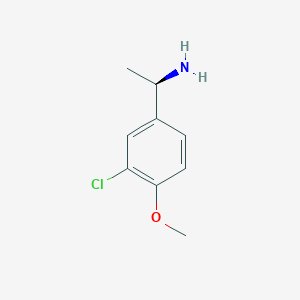
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
